Diloxanide furoate

Description

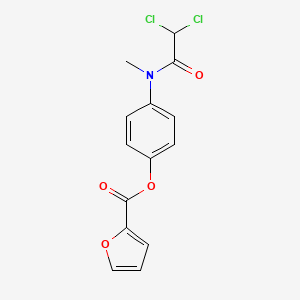

Structure

3D Structure

Properties

IUPAC Name |

[4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4/c1-17(13(18)12(15)16)9-4-6-10(7-5-9)21-14(19)11-3-2-8-20-11/h2-8,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYYDXJSHYEDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048999 | |

| Record name | Diloxanide furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diloxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>49.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855852 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3736-81-0 | |

| Record name | Diloxanide furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3736-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diloxanide furoate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diloxanide furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILOXANIDE FUROATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diloxanide furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(dichloroacetyl)methylamino]phenyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILOXANIDE FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP4N72IW34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diloxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diloxanide Furoate and Its Modifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diloxanide furoate, a luminal amebicide. It details the core chemical manufacturing process, explores notable modifications to the synthetic pathway, and presents relevant quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

Diloxanide furoate is an effective luminal agent for the treatment of asymptomatic amoebiasis.[1] It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1] The synthesis of diloxanide furoate involves a multi-step process, which has been subject to modifications aimed at improving efficiency and yield. This guide will first detail the classical synthesis pathway and then elaborate on documented modifications.

Classical Synthesis Pathway

The traditional synthesis of diloxanide furoate can be conceptually divided into three main stages: the synthesis of the diloxanide intermediate, the preparation of furoyl chloride, and the final condensation reaction.

Synthesis of 2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide (Diloxanide)

Synthesis of 2-Furoyl Chloride

Furoyl chloride is a key reagent in the classical synthesis of diloxanide furoate. It is typically prepared from 2-furoic acid.

This method involves the reaction of 2-furoic acid with an excess of thionyl chloride.

-

Procedure: A mixture of 2-furoic acid (0.22 mol) and thionyl chloride (0.55 mol) is refluxed at 100°C for 1 hour in a three-neck flask equipped with a reflux condenser connected to an absorption device. After the reaction is complete, the setup is changed to a distillation unit. Excess thionyl chloride is first evaporated, and then the fraction at 173-174°C is collected to obtain 2-furoyl chloride.[3]

-

Yield: 79%[3]

An alternative, higher-yield method utilizing phosgene has also been patented. In this process, furoic acid is reacted with phosgene in a furoyl chloride solvent in the presence of a catalyst like N,N-dimethylformamide (DMF). This method claims a product purity of over 99.90% and a reaction yield of over 90%.

Condensation of Diloxanide and 2-Furoyl Chloride

The final step in the classical synthesis is the esterification of diloxanide with 2-furoyl chloride. This is a standard esterification reaction where the hydroxyl group of diloxanide attacks the acyl chloride.

While a specific detailed protocol for this final condensation is not available in the searched literature, it would typically involve reacting equimolar amounts of diloxanide and 2-furoyl chloride in an inert solvent in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. The reaction would likely be carried out at a controlled temperature, and the product would be isolated through filtration and purified by recrystallization.

Modifications to the Synthesis Pathway

Modifications to the classical synthesis of diloxanide furoate have been explored to improve the overall efficiency, reduce the use of hazardous reagents, and potentially increase the yield.

Improvised Synthesis via Direct Esterification (Pant et al.)

An improvised synthesis method was developed by Pant and Ramachandran to avoid the handling of the corrosive and moisture-sensitive furoyl chloride. This modified route involves the direct condensation of diloxanide with furoic acid. While the full experimental details from the original publication were not retrieved, this type of reaction is typically facilitated by a coupling agent.

A common method for such direct esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5]

-

Procedure: To a solution of furoic acid and diloxanide in an anhydrous aprotic solvent (e.g., dichloromethane), a catalytic amount of DMAP is added. The mixture is cooled to 0°C, and a solution of DCC in the same solvent is added dropwise. The reaction is stirred at 0°C for a short period and then at room temperature for several hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.[6]

Selenium-Catalyzed Gram-Scale Synthesis

A novel, redox-neutral synthesis of diloxanide furoate has been reported as part of a broader study on selenium-catalyzed para-hydroxylation of N-aryl-hydroxamic acids.[7][8] This approach represents a significant departure from the classical pathway.

The synthesis starts from a custom-prepared N-aryl-hydroxamic acid, which undergoes a selenium-catalyzed para-hydroxylation to yield the p-aminophenol intermediate. This intermediate is then acylated to form diloxanide, followed by esterification to yield diloxanide furoate. The key advantage of this method is the mild reaction conditions and the avoidance of harsh reagents. The reported gram-scale synthesis of diloxanide furoate was completed with a notable yield.[1]

Unfortunately, the detailed experimental protocol from the supplementary information of the published study was not accessible for this guide. However, the general conditions for the selenium-catalyzed step involve using phenylselenyl bromide (PhSeBr) as the catalyst in a solvent like 1,4-dioxane at room temperature.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of diloxanide furoate and its intermediates.

Table 1: Physicochemical Properties of Diloxanide Furoate

| Property | Value |

| Molecular Formula | C₁₄H₁₁Cl₂NO₄[10] |

| Molecular Weight | 328.1 g/mol [10] |

| Melting Point | 114-116 °C[11] |

Table 2: Synthesis of 2-Furoyl Chloride

| Method | Reagents | Yield | Purity |

| Thionyl Chloride | 2-Furoic Acid, Thionyl Chloride | 79%[3] | Not specified |

| Phosgene | 2-Furoic Acid, Phosgene, DMF | >90% | >99.90% |

Table 3: Spectroscopic Data for Diloxanide Furoate

| Spectroscopy | Data |

| ¹³C NMR | Spectra available on PubChem[10] |

| Mass Spec (GC-MS) | Spectrum available on PubChem[10] |

| UV-Vis | λmax: 260 nm (in aqueous solution), 258 nm (in ethanol)[11] |

| IR | Spectrum of degradation product available[12] |

Visualizations of Synthetic Pathways

The following diagrams illustrate the described synthetic pathways for diloxanide furoate.

Caption: Classical Synthesis Pathway of Diloxanide Furoate.

Caption: Modified Synthesis Pathways for Diloxanide Furoate.

Conclusion

The synthesis of diloxanide furoate can be achieved through a well-established classical pathway involving the preparation of key intermediates, diloxanide and 2-furoyl chloride, followed by their condensation. Modifications to this route, such as the direct esterification approach and the novel selenium-catalyzed synthesis, offer potential advantages in terms of safety, efficiency, and milder reaction conditions. Further research to fully elucidate the experimental details and optimize the yields of these modified pathways would be beneficial for the large-scale and sustainable production of this important pharmaceutical agent. This guide provides a foundational understanding of the synthetic landscape of diloxanide furoate for professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. media.neliti.com [media.neliti.com]

- 3. researchgate.net [researchgate.net]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. d-nb.info [d-nb.info]

- 8. Redox‐Neutral Selenium‐Catalysed Isomerisation of para‐Hydroxamic Acids into para‐Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A selenium-catalysed para-amination of phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diloxanide furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Chemical Structure Elucidation of Diloxanide Furoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diloxanide furoate, a potent luminal amebicide, is a critical therapeutic agent for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytytica. As a prodrug, it is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1] The elucidation of its chemical structure is fundamental to understanding its mechanism of action, ensuring quality control in manufacturing, and guiding the development of new derivatives. This technical guide provides a comprehensive overview of the chemical structure elucidation of Diloxanide furoate, detailing the spectroscopic and crystallographic methodologies employed. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of its chemical structure, analytical workflow, and proposed mechanism of action, offering a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Diloxanide furoate, chemically named [4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate, is a white or almost white crystalline powder.[2] Its structure consists of a diloxanide moiety ester-linked to a furoic acid moiety.

| Property | Value |

| Molecular Formula | C₁₄H₁₁Cl₂NO₄[1] |

| Molecular Weight | 328.15 g/mol [3] |

| CAS Number | 3736-81-0[1] |

| Melting Point | 114-116 °C[2] |

| Solubility | Very slightly soluble in water; soluble in alcohol (1 in 100), chloroform (1 in 25), and ether (1 in 130).[2] |

Synthesis of Diloxanide Furoate

The synthesis of Diloxanide furoate involves a multi-step process, beginning with the synthesis of the active drug, diloxanide, followed by its esterification with furoyl chloride. A modified method allows for the direct interaction of furoic acid with diloxanide.[2]

Experimental Protocol: Synthesis of Diloxanide Furoate

A common synthetic route for Diloxanide furoate is outlined below.[2]

-

Synthesis of Diloxanide: 4-hydroxy-N-methylaniline is reacted with chloral hydrate and sodium cyanide in the presence of a base to yield diloxanide.

-

Synthesis of Furoyl Chloride: Furoic acid is reacted with a chlorinating agent, such as thionyl chloride, to produce furoyl chloride.

-

Esterification: Diloxanide is then condensed with furoyl chloride to form Diloxanide furoate. The crude product is purified by recrystallization.

Spectroscopic and Crystallographic Elucidation

The structural confirmation of Diloxanide furoate is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Instrument: Bruker system operating at 300, 400, or 500 MHz for ¹H NMR and 75, 100, or 125 MHz for ¹³C NMR.[2]

-

Sample Preparation: The sample is dissolved in deuterated methanol (CH₃OD-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.[2]

-

Data Acquisition: Standard pulse programs are used for recording ¹H, ¹³C, DEPT, COSY, and HETCOR spectra.[2]

¹H NMR Spectral Data [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.40 | s | 3H | N-CH₃ |

| 6.60 | s | 1H | CHCl₂ |

| 6.70 | d | 1H | Furan H-4 |

| 7.35 | d | 2H | Phenyl H-2, H-6 |

| 7.45 | d | 2H | Phenyl H-3, H-5 |

| 7.50 | d | 1H | Furan H-3 |

| 8.00 | s | 1H | Furan H-5 |

¹³C NMR Spectral Data [2]

| Chemical Shift (ppm) | Assignment |

| 37.5 | N-CH₃ |

| 67.0 | CHCl₂ |

| 113.0 | Furan C-4 |

| 120.0 | Furan C-3 |

| 122.5 | Phenyl C-2, C-6 |

| 130.0 | Phenyl C-3, C-5 |

| 143.0 | Phenyl C-4 |

| 145.0 | Furan C-2 |

| 148.0 | Furan C-5 |

| 150.0 | Phenyl C-1 |

| 156.0 | Ester C=O |

| 164.0 | Amide C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrument: A standard FT-IR spectrometer.

-

Sample Preparation: The spectrum is typically obtained as a potassium bromide (KBr) disc. A small amount of the sample is ground with KBr and pressed into a thin pellet.[2]

| Wavenumber (cm⁻¹) | Assignment |

| 1727 | C=O stretch (ester)[2] |

| 1678 | C=O stretch (amide)[2] |

| 1290 | C-O stretch (ester)[2] |

| 1197, 1167, 1093 | C-N stretch and other fingerprint region absorptions[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Instrument: Shimadzu PQ-5000 mass spectrometer or equivalent.[2]

-

Method: The mass spectrum is obtained with the parent ion undergoing collision with a carrier gas such as helium.[2]

| m/z | Proposed Fragment |

| 328 | [M]⁺ (Molecular ion)[2] |

| 233 | [M - C₄H₃O₂]⁺ |

| 121 | [C₆H₄(NCH₃)CO]⁺ |

| 95 | [C₄H₃O-CO]⁺ (Base peak)[2] |

X-Ray Crystallography

X-ray powder diffraction (XRPD) is used to analyze the crystalline structure of the compound.

-

Instrument: Philips PW-1710 diffractometer.[2]

-

Radiation Source: Copper Kα radiation.[2]

-

Data Acquisition: The diffraction pattern is recorded, and the scattering angles (2θ), d-spacings, and relative intensities are determined.[2]

| Scattering Angle (2θ) | d-Spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.8 | 5.60 | 85 |

| 21.2 | 4.19 | 70 |

| 24.7 | 3.60 | 65 |

| 28.3 | 3.15 | 50 |

Note: The above data is a representation of typical XRPD results and may vary slightly between samples.

Mechanism of Action

Diloxanide furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to release its active metabolite, diloxanide.[4] The precise molecular target of diloxanide has not been fully elucidated. However, it is believed to exert its amoebicidal effect by disrupting the metabolism of Entamoeba histolytica trophozoites.[4] This disruption is thought to involve the inhibition of protein synthesis and essential enzymes that are critical for the parasite's survival, ultimately leading to its death.[4]

Conclusion

The chemical structure of Diloxanide furoate has been unequivocally established through a combination of modern spectroscopic and crystallographic techniques. This in-depth guide has provided the fundamental data and experimental protocols necessary for its identification and characterization. A thorough understanding of its structure is paramount for quality control, regulatory compliance, and the rational design of future antiprotozoal agents. The continued application of these analytical methodologies will be essential for advancing research and development in the field of infectious disease therapeutics.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Diloxanide Furoate Against Entamoeba histolytica

For Immediate Release

December 14, 2025

This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of diloxanide furoate, a key luminal amoebicide, against the protozoan parasite Entamoeba histolytica. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antiparasitic agents.

Executive Summary

Diloxanide furoate is an essential drug for the treatment of asymptomatic intestinal amoebiasis.[1] It functions as a prodrug, being hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1][2] The primary proposed mechanism of action of diloxanide is the inhibition of protein synthesis in E. histolytica trophozoites, the active, replicating form of the parasite.[1][3][4] This hypothesis is largely based on the structural similarity of diloxanide's dichloroacetamide group to that of chloramphenicol, a well-known inhibitor of bacterial protein synthesis.[1][3] Despite its long-standing clinical use, the precise molecular target of diloxanide within the parasite remains to be definitively elucidated, and there is a notable scarcity of quantitative in vitro efficacy data in the scientific literature.[1][5] This guide summarizes the available evidence, details hypothetical experimental protocols to further investigate the proposed mechanism, and presents the limited quantitative data available.

Pharmacokinetics and Activation

Diloxanide furoate is administered orally as an ester.[2] This ester form is crucial for its therapeutic efficacy, as it is slowly absorbed from the gastrointestinal tract, allowing it to reach a high concentration in the intestinal lumen where the amoebic infection resides.[6] In the gut, intestinal and/or bacterial esterases hydrolyze diloxanide furoate into its active form, diloxanide, and furoic acid.[7][8] While a significant portion of the liberated diloxanide is absorbed, conjugated in the liver, and excreted in the urine, a therapeutically effective concentration remains in the intestine to exert its amoebicidal effect.[2][8]

Figure 1: Proposed Mechanism of Action of Diloxanide Furoate.

The Core Mechanism: Inhibition of Protein Synthesis

The prevailing hypothesis for diloxanide's amoebicidal activity is its ability to disrupt protein synthesis in E. histolytica trophozoites.[1][3][4] This disruption of essential protein production is believed to lead to the parasite's death.[1]

The Chloramphenicol Analogy

The basis for the protein synthesis inhibition theory stems from the structural similarity between diloxanide and chloramphenicol. Both molecules possess a dichloroacetamide group, which in chloramphenicol is known to bind to the 50S ribosomal subunit in bacteria, thereby inhibiting the peptidyl transferase step of protein elongation. It is postulated that diloxanide may act in a similar manner on the ribosomes of E. histolytica. However, it is important to note that direct experimental evidence confirming this interaction in the parasite is lacking in the current body of literature.

Quantitative Data on Amoebicidal Activity

A significant knowledge gap exists regarding the in vitro susceptibility of E. histolytica to diloxanide furoate, with a notable lack of standardized 50% inhibitory concentration (IC50) values.[1][5] The available data is limited, with some studies reporting Minimum Inhibitory Concentration (MIC) values. For comparative purposes, the table below includes the available data for diloxanide furoate and IC50 values for other commonly used amoebicidal agents.

| Compound | Strain of E. histolytica | Culture Condition | Assay Type | Efficacy Metric | Value | Reference |

| Diloxanide Furoate | BYso | With bacteria | Not specified | MIC | 2.5 µg/mL | [7] |

| Diloxanide Furoate | SFL3 | With Crithidia sp. | Not specified | MIC | 2.5 µg/mL | [7] |

| Metronidazole | HM1:IMSS (Reference) | Axenic | NBT Reduction | IC50 | 9.5 µM | [9] |

| Metronidazole | Clinical Isolates | Monoxenic | NBT Reduction | IC50 | 13.2 µM | [9] |

| Tinidazole | HM1:IMSS (Reference) | Axenic | NBT Reduction | IC50 | 10.2 µM | [9] |

| Tinidazole | Clinical Isolates | Monoxenic | NBT Reduction | IC50 | 12.4 µM | [9] |

| Emetine | HM1:IMSS (Reference) | Axenic | NBT Reduction | IC50 | 29.9 µM | [9] |

| Emetine | Clinical Isolates | Monoxenic | NBT Reduction | IC50 | 31.2 µM | [9] |

| Chloroquine | HM1:IMSS (Reference) | Axenic | NBT Reduction | IC50 | 15.5 µM | [9] |

| Chloroquine | Clinical Isolates | Monoxenic | NBT Reduction | IC50 | 26.3 µM | [9] |

Proposed Experimental Protocols for Mechanism Elucidation

To address the existing gaps in our understanding of diloxanide's mechanism of action, the following experimental protocols are proposed.

In Vitro Susceptibility Testing

This protocol is designed to determine the IC50 value of diloxanide against axenically cultured E. histolytica trophozoites.

-

Parasite Culture: E. histolytica trophozoites (e.g., HM1:IMSS strain) are cultured axenically in TYI-S-33 medium at 37°C.

-

Drug Preparation: A stock solution of diloxanide is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. A solvent control with the same final DMSO concentration should be included.

-

Assay Setup: Trophozoites in the logarithmic growth phase are harvested and their concentration adjusted. A defined number of trophozoites are seeded into a 96-well microtiter plate containing the different drug concentrations.

-

Incubation: The plate is incubated at 37°C for 48 to 72 hours.

-

Viability Assessment: Parasite viability is assessed using a colorimetric assay, such as the Nitroblue Tetrazolium (NBT) reduction assay or by direct counting using a hemocytometer with a viability dye (e.g., trypan blue).

-

Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the solvent control. The IC50 value is determined by fitting the data to a dose-response curve.

Radiolabeled Amino Acid Incorporation Assay

This protocol aims to directly test the hypothesis that diloxanide inhibits protein synthesis.

-

Parasite Preparation: E. histolytica trophozoites are cultured and harvested as described above. The parasites are then washed and resuspended in a medium lacking the amino acid to be used for labeling.

-

Drug Exposure: The trophozoites are pre-incubated with varying concentrations of diloxanide for a defined period.

-

Radiolabeling: A radiolabeled amino acid (e.g., [3H]-leucine or [35S]-methionine) is added to the culture.

-

Incubation: The parasites are incubated for a short period to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

-

Protein Precipitation: The incubation is stopped, and the proteins are precipitated using trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated radioactivity in the protein precipitate is measured using a scintillation counter.

-

Data Analysis: The level of radiolabeled amino acid incorporation at different diloxanide concentrations is compared to the untreated control to determine the effect on protein synthesis.

Figure 2: Experimental Workflow for Radiolabeled Amino Acid Incorporation Assay.

Future Directions and Conclusion

While diloxanide furoate remains a clinically effective luminal amoebicide, its precise mechanism of action is not fully understood.[3][4] The prevailing hypothesis of protein synthesis inhibition, based on structural analogy to chloramphenicol, requires direct experimental validation.[1] Future research should focus on elucidating the specific molecular target of diloxanide within the E. histolytica ribosome or associated protein synthesis machinery. Structure-activity relationship studies on diloxanide derivatives could also provide valuable insights for the development of more potent and targeted amoebicidal agents.[3] The execution of robust in vitro studies to generate standardized quantitative data, such as IC50 values, is critical for a more complete understanding of this important antiparasitic drug. Addressing these knowledge gaps will not only enhance our fundamental understanding of how this drug works but also pave the way for the rational design of next-generation amoebicides.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Diloxanide? [synapse.patsnap.com]

- 3. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. e-lactancia.org [e-lactancia.org]

- 7. benchchem.com [benchchem.com]

- 8. Diloxanide furoate | Johns Hopkins ABX Guide [hopkinsguides.com]

- 9. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Molecular Targets of Diloxanide in Trophozoites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diloxanide, primarily administered as its prodrug Diloxanide furoate, is a cornerstone in the treatment of asymptomatic intestinal amoebiasis caused by Entamoeba histolytica. Despite its long-standing clinical use, the precise molecular targets and mechanism of action within the trophozoite stage of the parasite remain an area of active investigation. This technical guide synthesizes the current understanding of Diloxanide's activity, focusing on its hypothesized molecular targets. It provides an in-depth overview of the experimental protocols used to assess its amoebicidal effects and presents the available quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of anti-protozoal drug development.

Introduction

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, poses a significant global health challenge. Diloxanide furoate is a luminal amoebicide, meaning it acts primarily within the gastrointestinal lumen to eradicate the parasite.[1] It is particularly effective against the trophozoite stage, preventing the formation of cysts which are responsible for transmission.[2][3] While clinically effective, a complete understanding of its molecular interactions within the parasite is not yet fully achieved.[2][4][5] This guide will delve into the prevailing hypothesis regarding its mechanism of action and the experimental frameworks used to study it.

Proposed Mechanism of Action

Diloxanide furoate is administered orally and undergoes hydrolysis in the gastrointestinal tract to release its active form, Diloxanide.[1][4][6] The leading hypothesis for Diloxanide's amoebicidal activity centers on the inhibition of protein synthesis in E. histolytica trophozoites.[1][6] This proposed mechanism is largely based on the structural analogy between Diloxanide's dichloroacetamide group and that of chloramphenicol, a well-characterized inhibitor of bacterial protein synthesis.[1][2][7] By disrupting the production of essential proteins, Diloxanide is thought to halt the growth and replication of trophozoites, ultimately leading to parasite death.[1][4]

It is important to note that while this is the most supported theory, other mechanisms, such as the disruption of other essential metabolic pathways, have also been suggested.[4] However, the inhibition of protein synthesis remains the most compelling explanation for its observed effects.

Proposed mechanism of action of Diloxanide against E. histolytica.

Quantitative Data on Amoebicidal Activity

The in vitro efficacy of Diloxanide is typically quantified by determining its Minimum Inhibitory Concentration (MIC) or its 50% inhibitory concentration (IC50). These values can vary depending on the strain of E. histolytica, culture conditions, and the specific assay used.[8] The following table summarizes the available quantitative data from in vitro studies.

| Strain of E. histolytica | Culture Condition | Assay Type | Efficacy Metric | Value (µg/mL) | Reference |

| BYso | With bacteria | Not specified | MIC | 2.5 | [8] |

| SFL3 | With Crithidia sp. | Not specified | MIC | 2.5 | [8] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the amoebicidal activity of Diloxanide.

In Vitro Susceptibility Testing

This protocol outlines a general method for determining the in vitro susceptibility of E. histolytica trophozoites to Diloxanide.[6]

Materials:

-

E. histolytica trophozoite culture (e.g., HM1:IMSS strain)

-

TYI-S-33 medium supplemented with bovine serum

-

Diloxanide furoate stock solution (in DMSO)

-

96-well microtiter plates

-

Inverted microscope

-

Hemocytometer

-

Trypan blue solution

Protocol:

-

Culture Preparation: E. histolytica trophozoites are cultured in TYI-S-33 medium at 37°C. Trophozoites are harvested during the logarithmic growth phase.

-

Drug Dilution: Serial dilutions of Diloxanide furoate are prepared in the culture medium. A solvent control (DMSO) must be included.

-

Inoculation: A defined number of trophozoites are added to each well of the 96-well plate containing the different drug concentrations. A drug-free control is also included.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Viability Assessment: The number of viable trophozoites in each well is determined using a hemocytometer and trypan blue exclusion.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Workflow for in vitro amoebicidal susceptibility testing.

Future Research Directions

The elucidation of the precise molecular targets of Diloxanide in E. histolytica trophozoites is a critical area for future research.[1] Key areas of investigation should include:

-

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific cellular components that interact with Diloxanide.

-

Validation of Protein Synthesis Inhibition: Utilizing in vitro translation assays with E. histolytica ribosomal preparations to directly assess the inhibitory effect of Diloxanide on protein synthesis.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating novel derivatives of Diloxanide to identify the key structural features required for its amoebicidal activity and to potentially develop more potent compounds.[7]

Conclusion

While the exact molecular target of Diloxanide in E. histolytica trophozoites remains to be definitively identified, the current evidence strongly points towards the inhibition of protein synthesis.[1][2] This technical guide has provided a comprehensive overview of the proposed mechanism of action, the available quantitative data, and the key experimental protocols used to study this important anti-protozoal agent. Further research is essential to fully unravel the molecular intricacies of Diloxanide's amoebicidal activity, which will be invaluable for the development of new and improved therapies for amoebiasis.

References

- 1. benchchem.com [benchchem.com]

- 2. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-lactancia.org [e-lactancia.org]

- 4. What is the mechanism of Diloxanide? [synapse.patsnap.com]

- 5. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Crystallographic Insights into Diloxanide Furoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic studies on Diloxanide furoate, an essential luminal amebicide. The following sections detail its crystal structure, experimental protocols for its characterization, and a summary of its crystallographic data, offering a comprehensive resource for researchers in drug development and materials science.

Introduction

Diloxanide furoate, the furoate ester of diloxanide, is a primary agent in the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[1][2] It functions as a prodrug, hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1][2] While its precise mechanism of action remains to be fully elucidated, its efficacy is well-established.[1] Understanding the solid-state structure of Diloxanide furoate is crucial for drug formulation, stability, and bioavailability. This guide summarizes the key findings from single-crystal and powder X-ray diffraction studies.

Crystallographic Data

The solid-state structure of Diloxanide furoate has been characterized by both single-crystal and powder X-ray diffraction techniques. The crystallographic data provides fundamental information about the drug's molecular arrangement and physical properties.

Single-Crystal X-ray Diffraction Data

The single-crystal structure of Diloxanide furoate provides a precise three-dimensional arrangement of atoms in the crystalline lattice. The data, deposited in the Crystallography Open Database (COD) under the deposition number 1528148, reveals a monoclinic crystal system with the space group P2₁/c.

Table 1: Single-Crystal Crystallographic Data for Diloxanide Furoate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.334(2) |

| b (Å) | 12.018(3) |

| c (Å) | 11.660(3) |

| α (°) | 90 |

| β (°) | 98.49(2) |

| γ (°) | 90 |

| Volume (ų) | 1433.1(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.516 |

| Radiation Type | MoKα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 293 |

Data obtained from the Crystallography Open Database (COD), deposition number 1528148.

Powder X-ray Diffraction Data

Powder X-ray diffraction (PXRD) is a valuable technique for routine identification and quality control of crystalline pharmaceutical ingredients. The PXRD pattern of Diloxanide furoate exhibits a characteristic set of peaks.[3]

Table 2: Powder X-ray Diffraction Data for Diloxanide Furoate

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.25 | 8.62 | 100.0 |

| 12.80 | 6.91 | 25.0 |

| 14.50 | 6.10 | 15.0 |

| 15.90 | 5.57 | 20.0 |

| 18.30 | 4.84 | 30.0 |

| 20.60 | 4.31 | 40.0 |

| 21.80 | 4.07 | 35.0 |

| 23.20 | 3.83 | 50.0 |

| 24.50 | 3.63 | 60.0 |

| 25.80 | 3.45 | 55.0 |

| 27.20 | 3.27 | 45.0 |

| 28.50 | 3.13 | 30.0 |

| 29.90 | 2.98 | 25.0 |

Data sourced from a study published on ResearchGate.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of crystallographic studies. The following sections outline the experimental procedures for the synthesis, single-crystal growth, and X-ray diffraction analysis of Diloxanide furoate.

Synthesis of Diloxanide Furoate

A modified synthetic procedure for Diloxanide furoate involves the direct interaction of furoic acid with diloxanide, which circumvents the need to handle the more hazardous furoyl chloride.[3]

Single-Crystal Growth

Obtaining high-quality single crystals is a prerequisite for single-crystal X-ray diffraction analysis. While the specific crystallization conditions for the deposited structure are not detailed in the publication, a general approach for growing single crystals of small organic molecules from solution is the slow evaporation method.

Protocol:

-

Solvent Selection: Choose a solvent or solvent mixture in which Diloxanide furoate has moderate solubility.

-

Dissolution: Dissolve the compound in the chosen solvent with gentle heating if necessary to achieve a clear, saturated, or slightly supersaturated solution.

-

Filtration: Filter the warm solution to remove any insoluble impurities.

-

Crystallization: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at a constant, controlled temperature.

-

Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Crystals will form as the solvent evaporates and the solution becomes supersaturated.

-

Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the solution and dry them.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.

Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Data Processing: The collected diffraction intensities are indexed, integrated, and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and other crystallographic parameters.

Powder X-ray Diffraction Analysis

The powder X-ray diffraction pattern was obtained using a Philips PW-1710 diffractometer.[3]

Protocol:

-

Sample Preparation: A representative sample of Diloxanide furoate is finely ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Instrument Setup: The analysis was performed on a Philips PW-1710 diffractometer equipped with a single crystal monochromator and using Copper Kα radiation.[3]

-

Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram is analyzed to determine the positions (2θ), d-spacings, and relative intensities of the diffraction peaks.

Conclusion

The crystallographic data presented in this guide provide a foundational understanding of the solid-state structure of Diloxanide furoate. The single-crystal X-ray diffraction data offers a precise molecular conformation and packing arrangement, while the powder X-ray diffraction data serves as a valuable fingerprint for identification and quality control. The detailed experimental protocols provide a basis for further crystallographic investigations and for the development of robust analytical methods for this important pharmaceutical compound.

References

Physicochemical Properties of Diloxanide Furoate: A Technical Guide for Drug Development

Introduction

Diloxanide furoate is a luminal amebicide effective in the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[1][2][3] It functions as a prodrug, being hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[4][5][6][7][8] A thorough understanding of its physicochemical properties is paramount for the successful development of robust and effective pharmaceutical formulations. This guide provides a comprehensive overview of the core physicochemical characteristics of Diloxanide furoate, along with detailed experimental protocols for their determination.

Physicochemical Data

The following tables summarize the key physicochemical properties of Diloxanide furoate.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [1][2][5] |

| Molecular Weight | 328.15 g/mol | [1][5][9] |

| Appearance | White or almost white, crystalline powder; odorless or almost odorless, and tasteless. | [3][10] |

| Melting Point | 111-114 °C | [1][5] |

| 114-116 °C | [10] | |

| 107-110 °C | [9] | |

| pKa (Predicted) | -0.50 ± 0.50 | [1] |

| logP (Theoretical) | 1.42 ± 0.55 | [10] |

| 3.09 | [11] | |

| BCS Classification | Class 4 | [1] |

| Low Solubility, Low Permeability | [12][13] |

Table 2: Solubility of Diloxanide Furoate

| Solvent | Solubility | References |

| Water | < 0.1 mg/mL (Insoluble) | [5] |

| Very slightly soluble | ||

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (152.37 mM) | [5] |

| Ethanol | 20 mg/mL (60.95 mM) (ultrasonic needed) | [5][14] |

| 1 in 100 | [10] | |

| Methanol | 10 mg/mL (30.47 mM) (sonication recommended) | [5] |

| Slightly Soluble | [1][9] | |

| Chloroform | Slightly Soluble | [1][5][9] |

| 1 in 25 | [10] | |

| Ether | 1 in 130 | [10] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of an active pharmaceutical ingredient (API) like Diloxanide furoate are crucial for reproducibility and regulatory compliance.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance.

Methodology: A small, accurately weighed sample of Diloxanide furoate is placed in an aluminum pan. The pan is then hermetically sealed and placed in the DSC instrument alongside an empty reference pan. The instrument heats both pans at a controlled rate, typically 10°C/minute, over a specified temperature range (e.g., 100-250°C).[10] The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature. A single melting endotherm is observed, with the onset temperature and the peak maximum corresponding to the melting range.[10] The area under the peak is integrated to calculate the enthalpy of fusion.[10]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[15]

Methodology: An excess amount of Diloxanide furoate is added to a series of vials containing aqueous media of different pH values (typically covering the physiological range of 1.2 to 6.8).[15][16] The vials are then agitated in a mechanical shaker or orbital shaker at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period to allow the system to reach equilibrium.[16] Preliminary experiments are conducted to determine the time required to reach equilibrium.[16] After reaching equilibrium, the samples are allowed to settle, and the supernatant is separated from the undissolved solid by centrifugation or filtration. The concentration of Diloxanide furoate in the clear supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A minimum of three replicate determinations at each pH condition is recommended.[16]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[17][18][19]

Methodology:

-

Preparation: A known concentration of Diloxanide furoate is dissolved in a suitable solvent or co-solvent system. The solution is then made acidic (e.g., to pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).[17] The ionic strength of the solution is kept constant using an electrolyte such as 0.15 M KCl.[17]

-

Titration: The solution is placed in a reaction vessel equipped with a magnetic stirrer and a calibrated pH electrode.[17][19] A standard basic solution (e.g., 0.1 M NaOH) is gradually added to the solution in small increments.[17]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration is continued until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[17]

-

Analysis: The titration curve (pH versus volume of titrant added) is plotted. The inflection point of the curve corresponds to the pKa of the compound. For more accurate determination, the second derivative of the titration curve can be calculated, where the peak corresponds to the pKa.[18] The experiment should be performed in triplicate to ensure reliability.[17]

Crystal Polymorphism Screening

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[20][21] Screening for polymorphs is a critical step in drug development as different polymorphs can have different physicochemical properties, including solubility and stability.[21][22]

Methodology: A high-throughput polymorph screen aims to recrystallize the API under a wide range of conditions.[20]

-

Solvent Selection: A diverse library of solvents with varying polarities and hydrogen bonding capabilities is selected.

-

Crystallization Methods: Various crystallization techniques are employed, including:

-

Cooling Crystallization: A saturated solution of the API at an elevated temperature is slowly cooled to induce crystallization.

-

Evaporation: The solvent is slowly evaporated from a solution of the API at a constant temperature.

-

Anti-solvent Addition: An anti-solvent (a solvent in which the API is poorly soluble) is added to a solution of the API to induce precipitation.

-

Slurry Experiments: A suspension of the API in a solvent is stirred for an extended period, allowing for the conversion to the most stable polymorphic form at that temperature.

-

-

Analysis: The resulting solid forms are harvested and analyzed using techniques such as:

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.[20][21][22]

-

Differential Scanning Calorimetry (DSC): To identify melting points and phase transitions.

-

Thermogravimetric Analysis (TGA): To identify solvates and hydrates.

-

Raman and Infrared Spectroscopy: To detect differences in molecular vibrations between polymorphs.

-

Visualizations

Mechanism of Action and Metabolism

Diloxanide furoate is a prodrug that is hydrolyzed to its active form, diloxanide, which is thought to exert its amoebicidal effect by disrupting the parasite's metabolism.

Caption: Metabolic pathway and mechanism of action of Diloxanide furoate.

Experimental Workflow for Polymorph Screening

A systematic workflow is essential for a comprehensive polymorph screen.

Caption: A typical experimental workflow for polymorph screening of an API.

Workflow for Preparation of Diloxanide Furoate Stock Solution

Accurate preparation of stock solutions is critical for reproducible in vitro assays.

Caption: Workflow for preparing a Diloxanide furoate stock solution for in vitro assays.

References

- 1. Diloxanide furoate CAS#: 3736-81-0 [m.chemicalbook.com]

- 2. Diloxanide furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Diloxanide? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Diloxanide | C9H9Cl2NO2 | CID 11367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diloxanide - Wikipedia [en.wikipedia.org]

- 8. mims.com [mims.com]

- 9. Diloxanide Furoate | 3736-81-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. researchgate.net [researchgate.net]

- 11. diloxanide furoate [drugcentral.org]

- 12. gmp-compliance.org [gmp-compliance.org]

- 13. fda.gov.ph [fda.gov.ph]

- 14. benchchem.com [benchchem.com]

- 15. who.int [who.int]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. scribd.com [scribd.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 21. Screening and controlling API polymorphs [events.malvernpanalytical.com]

- 22. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Prodrug Conversion of Diloxanide Furoate to Diloxanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation of the prodrug Diloxanide furoate into its active therapeutic agent, Diloxanide. The document details the metabolic pathways, presents key quantitative data, and outlines experimental methodologies relevant to studying this conversion.

Introduction

Diloxanide furoate is an effective luminal amebicide used in the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[1][2] It is administered as an ester prodrug to ensure its delivery to the site of action within the gastrointestinal tract.[3][4][5] The conversion to the active form, Diloxanide, is a critical step for its therapeutic efficacy. This guide delves into the technical aspects of this prodrug conversion.

The Metabolic Pathway: From Prodrug to Active Compound

The conversion of Diloxanide furoate to Diloxanide is a one-step hydrolysis reaction. This process primarily occurs in the intestinal lumen before the drug is absorbed into systemic circulation.[1][3][6]

-

Reaction: Hydrolysis of the ester bond.

-

Products: The reaction yields the active drug, Diloxanide, and an inactive byproduct, furoic acid.[1][6][7]

-

Catalysts: The hydrolysis is facilitated by non-specific esterases present in the gut and those produced by the intestinal microbiota.[6][8]

Following its formation, a significant portion of the active Diloxanide is absorbed. In the systemic circulation, it undergoes extensive phase II metabolism, primarily through glucuronidation, rendering it inactive.[1][7]

Below is a diagram illustrating the metabolic journey of Diloxanide furoate.

Quantitative Pharmacokinetic Data

The efficiency of the prodrug conversion and subsequent absorption and elimination of Diloxanide are summarized in the tables below.

Table 1: Bioavailability and Systemic Distribution

| Parameter | Value | Reference |

| Bioavailability of Diloxanide | ~90% | [1][2] |

| Free Diloxanide in Circulation | ~1% | [1][7] |

| Diloxanide Glucuronide in Circulation | ~99% | [1][7] |

| Time to Peak Concentration | ~2 hours | [1] |

| Duration of Action | ~6 hours | [1] |

Table 2: Excretion Profile

| Route | Metabolite Form | Percentage of Dose | Reference |

| Renal | Diloxanide Glucuronide | ~90% | [1][4][7] |

| Fecal | Diloxanide | ~10% | [1][4][7] |

Experimental Protocols for Studying Prodrug Conversion

Detailed experimental protocols for the specific conversion of Diloxanide furoate are not extensively published. However, a general workflow for investigating the hydrolysis of an ester prodrug can be adapted. This typically involves in vitro assays to simulate physiological conditions.

A. General Workflow for In Vitro Prodrug Hydrolysis Assay

The following diagram outlines a typical experimental workflow to assess the stability and enzymatic conversion of an ester prodrug like Diloxanide furoate.

B. Detailed Methodologies

-

Preparation of Solutions:

-

A stock solution of Diloxanide furoate should be prepared in a suitable organic solvent like DMSO due to its low aqueous solubility.[9]

-

Working solutions are prepared by diluting the stock in various aqueous media, such as:

-

-

Incubation and Sampling:

-

The reaction is initiated by adding the prodrug to the pre-warmed incubation medium at 37°C.

-

Aliquots are withdrawn at predetermined time intervals.

-

The enzymatic reaction in biological samples is stopped immediately by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

-

-

Analytical Quantification:

-

The concentrations of both the remaining Diloxanide furoate and the formed Diloxanide are quantified using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard for such analyses.[10][13] A reversed-phase C18 column is commonly used.[13]

-

A calibration curve for both the prodrug and the active drug must be established to ensure accurate quantification.[14]

-

-

Data Analysis:

-

The rate of disappearance of the prodrug and the rate of appearance of the active drug are plotted against time.

-

From these plots, key kinetic parameters such as the hydrolysis rate constant and the half-life (t½) of the prodrug under different conditions can be calculated.

-

Conclusion

Diloxanide furoate serves as an excellent example of a successful prodrug strategy, where an inactive ester form is used to deliver the active drug, Diloxanide, to the intestinal lumen. Its conversion is a straightforward hydrolysis reaction mediated by gut esterases. While the overarching mechanism is well-understood, further research could focus on identifying the specific human and microbial enzymes responsible for this biotransformation and more precisely quantifying their kinetic parameters. The experimental framework provided herein offers a robust starting point for such investigations, which are crucial for the development of future prodrugs with optimized delivery and activation profiles.

References

- 1. e-lactancia.org [e-lactancia.org]

- 2. Diloxanide | C9H9Cl2NO2 | CID 11367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Diloxanide? [synapse.patsnap.com]

- 4. Diloxanide - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Diloxanide furoate | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. Diloxanide furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scirp.org [scirp.org]

- 12. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. saspublishers.com [saspublishers.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antiprotozoal Spectrum of Diloxanide Furoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diloxanide furoate, a dichloroacetamide derivative, has been a cornerstone in the management of intestinal protozoal infections for decades. This technical guide provides a comprehensive review of its antiprotozoal spectrum, with a primary focus on its efficacy, mechanism of action, and the experimental methodologies used for its evaluation. While its clinical utility against Entamoeba histolytica is well-established, particularly in asymptomatic cyst passers, its activity against other protozoa such as Giardia lamblia has also been investigated, often in combination with other agents. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of its proposed mechanism and experimental workflows to serve as a valuable resource for researchers in the field of antiprotozoal drug discovery and development.

Introduction

Protozoal infections remain a significant global health burden, particularly in regions with inadequate sanitation and limited access to clean water. Amoebiasis, caused by Entamoeba histolytica, is a prime example, leading to significant morbidity and mortality. Diloxanide furoate was first synthesized in 1956 and has since been utilized as a primary agent for the treatment of asymptomatic intestinal amoebiasis.[1] It is a luminal amoebicide, meaning its action is confined to the gastrointestinal tract.[2] The prodrug, diloxanide furoate, is hydrolyzed in the gut to its active form, diloxanide.[3] This guide delves into the specifics of its antiprotozoal activity, collating data and methodologies pertinent to the scientific community.

Antiprotozoal Spectrum and Efficacy

The primary and most well-documented application of Diloxanide furoate is in the treatment of infections caused by Entamoeba histolytica. However, its clinical efficacy has also been assessed against other intestinal protozoa.

Entamoeba histolytica

Diloxanide furoate is considered a first-line treatment for asymptomatic individuals who are passing E. histolytica cysts.[4] Its efficacy as a luminal agent is critical in eradicating the parasite from the gut and preventing transmission.

Clinical Efficacy:

Clinical studies have demonstrated high cure rates in asymptomatic carriers. A study by the Centers for Disease Control (CDC) spanning 14 years reported a parasitological cure rate of 86% in asymptomatic cyst passers who completed a full 10-day course of treatment.[5] In contrast, a randomized study comparing paromomycin and diloxanide furoate in asymptomatic carriers showed a significantly higher cure rate for paromomycin (85%) compared to diloxanide (51%) at day 20.[6] When used in combination with a tissue amoebicide like metronidazole for invasive amoebiasis, diloxanide furoate serves to eliminate the intraluminal cysts that are not effectively targeted by metronidazole alone.[6]

In Vitro Susceptibility:

A significant knowledge gap exists regarding the in vitro susceptibility of E. histolytica to diloxanide furoate, with a lack of standardized IC50 (50% inhibitory concentration) or MIC (Minimum Inhibitory Concentration) values reported in the literature.[7] This is partly because its primary application as a luminal agent makes clinical efficacy in clearing cysts the more relevant measure. However, some sources provide estimated MIC values which can vary depending on the strain and culture conditions.[4]

| Protozoan Species | Condition | Drug Regimen | Cure Rate (%) | Reference |

| Entamoeba histolytica | Asymptomatic cyst passers | Diloxanide furoate (500 mg, 3 times daily for 10 days) | 86% | [5] |

| Entamoeba histolytica | Asymptomatic cyst passers | Diloxanide furoate | 51% | [6] |

| Entamoeba histolytica | Amoebiasis | Diloxanide furoate with Metronidazole | 98% (parasitological) | [1] |

| Giardia lamblia | Giardiasis | Diloxanide furoate with Metronidazole | 92% (parasitological) | [1] |

Giardia lamblia

While not a primary treatment for giardiasis, Diloxanide furoate has been evaluated in combination with other drugs. A clinical study investigating a combination of diloxanide furoate and metronidazole for giardiasis reported a parasitological cure rate of 92%.[1] However, data on the efficacy of diloxanide furoate as a monotherapy for giardiasis is limited, and other agents like metronidazole, tinidazole, and nitazoxanide are more commonly recommended.[8]

Other Protozoa

There is a lack of significant evidence in the reviewed literature to support the clinical efficacy of Diloxanide furoate against other protozoa such as Trichomonas vaginalis and Balantidium coli. The standard treatments for these infections typically involve other antimicrobial agents.[9][10]

Mechanism of Action

The precise molecular mechanism of action of diloxanide is not fully elucidated.[3][11][12] However, it is widely believed to exert its amoebicidal effect by disrupting protein synthesis in the trophozoite stage of E. histolytica.[3]

Proposed Mechanism:

-

Prodrug Activation: Diloxanide furoate is a prodrug that is hydrolyzed in the intestinal lumen to release the active compound, diloxanide.[2][6]

-

Inhibition of Protein Synthesis: The dichloroacetamide moiety of diloxanide is structurally similar to chloramphenicol, a known inhibitor of bacterial protein synthesis. It is hypothesized that diloxanide acts on the parasite's ribosomes, thereby inhibiting the elongation of polypeptide chains and leading to cell death.[13] This disruption of essential protein production ultimately kills the parasite.[7]

Due to the limited understanding of the specific signaling pathways involved, a detailed pathway diagram cannot be constructed. However, the proposed mechanism is illustrated below.

References

- 1. annalskemu.org [annalskemu.org]

- 2. Diloxanide - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Diloxanide? [synapse.patsnap.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Diloxanide furoate for treating asymptomatic Entamoeba histolytica cyst passers: 14 years' experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diloxanide furoate | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. benchchem.com [benchchem.com]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Clinical Treatment of Balantidium coli infection | Balantidium coli | CDC [cdc.gov]

- 10. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diloxanide furoate | 3736-81-0 | FD63298 | Biosynth [biosynth.com]

- 12. e-lactancia.org [e-lactancia.org]

- 13. researchgate.net [researchgate.net]

The Historical Development and Discovery of Diloxanide Furoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diloxanide furoate, a luminal amoebicide, has been a cornerstone in the treatment of asymptomatic intestinal amoebiasis caused by Entamoeba histolytica. This technical guide provides a comprehensive overview of its historical development, from its discovery and synthesis to its mechanism of action and pivotal clinical findings. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Historical Development and Discovery

Diloxanide furoate was discovered by Boots UK in 1956 and introduced as Furamide. It emerged from research into α,α-dichloroacetamides that demonstrated amoebicidal properties.[1] It is recognized by the World Health Organization and is on its List of Essential Medicines.[2]

Synthesis of Diloxanide Furoate

Diloxanide furoate is synthesized through a multi-step process. The following is a general protocol based on described chemical reactions.

Experimental Protocol: Synthesis of Diloxanide Furoate

Materials and Reagents:

-

4-hydroxy-N-methylaniline

-

Sodium cyanide

-

Chloral hydrate

-

Base (e.g., sodium hydroxide)

-

Furfuraldehyde

-

Sodium hypochlorite

-

Sulfonyl chloride or a suitable condensing agent

-

Appropriate solvents

Procedure:

-

Synthesis of Diloxanide: The initial step involves the reaction of 4-hydroxy-N-methylaniline with sodium cyanide and chloral hydrate in the presence of a base to produce diloxanide.[1]

-

Synthesis of Furoic Acid: Furoic acid is prepared by the hypochlorite oxidation of furfuraldehyde at a low temperature.[3]

-

Formation of Furoyl Chloride: Furoic acid is then reacted with sulfonyl chloride to form furoyl chloride.[3]

-

Esterification: Finally, diloxanide is condensed with furoyl chloride to yield Diloxanide furoate. An alternative modified procedure involves the direct interaction of furoic acid with diloxanide, eliminating the need to handle furoyl chloride.[1][3]

-

Purification: The final product is purified through appropriate recrystallization techniques to obtain a white or almost white crystalline powder.[3]

Mechanism of Action

Diloxanide furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1][4] While the precise molecular target has not been fully elucidated, it is widely believed that diloxanide exerts its amoebicidal effect by inhibiting protein synthesis in E. histolytica trophozoites.[2][4][5] This action is thought to be due to the structural similarity of the dichloroacetamide group of diloxanide to chloramphenicol, a known inhibitor of bacterial protein synthesis.[2][5] By disrupting essential protein production, diloxanide leads to the death of the parasite.[2]

Proposed Mechanism of Action of Diloxanide Furoate.

Pharmacokinetics

Diloxanide furoate is slowly absorbed from the gastrointestinal tract, which allows it to maintain a high concentration in the intestinal lumen where the amoebae reside.[6] The parent compound, diloxanide, is rapidly absorbed with a bioavailability of approximately 90%.[6] In the systemic circulation, 99% of diloxanide exists as an inactive glucuronide conjugate, with only 1% as free diloxanide.[6] Elimination is primarily renal, with about 90% of the drug excreted in the urine as the glucuronide metabolite, and the remaining 10% in the feces as diloxanide.[6]

| Pharmacokinetic Parameter | Value |

| Bioavailability (as diloxanide) | ~90%[6] |

| Time to Peak Concentration | ~2 hours[6] |

| Duration of Action | ~6 hours[6] |

| Protein Binding | 99% as glucuronide[6] |

| Elimination | 90% Renal, 10% Fecal[6] |

Clinical Efficacy

Diloxanide furoate is primarily indicated for the treatment of asymptomatic intestinal amoebiasis (cyst passers).[6] The standard adult dosage is 500 mg administered orally three times daily for 10 days.[1]

| Study | Patient Population | Dosage | Parasitological Cure Rate | Reference |

| Study 1 | Asymptomatic homosexual men | 500 mg TID for 10 days | 93% | [7][8] |

| Study 2 | Asymptomatic homosexual men | 500 mg TID for 10 days | 88% | [7][8] |

| CDC Experience (1977-1990) | Asymptomatic cyst passers | Full 10-day course | 86% | [9][10] |

| Wolfe (1973) | Nondysenteric intestinal amebiasis | 500 mg TID for 10 days | 83% | [11][12] |

Experimental Protocols for Amoebicidal Activity

The amoebicidal activity of Diloxanide furoate is evaluated through various in vitro and in vivo models.

In Vitro Susceptibility Testing

Objective: To determine the direct effect of diloxanide on the viability of E. histolytica trophozoites.

Principle: Colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or NBT (nitro-blue tetrazolium) reduction assays are commonly used. These assays measure the metabolic activity of viable trophozoites, which reduce the tetrazolium salts to a colored formazan product. The intensity of the color is proportional to the number of viable amoebae.[13][14]

Generalized Protocol:

-

Parasite Culture: E. histolytica trophozoites (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium (e.g., TYI-S-33) at 37°C.[5]

-

Drug Preparation: A stock solution of diloxanide is prepared (typically in DMSO) and serially diluted to the desired concentrations in the culture medium.

-

Assay Setup: Trophozoites in the logarithmic growth phase are harvested, counted, and seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10^5 trophozoites/mL).[13]

-

Drug Exposure: The serially diluted drug is added to the wells containing the trophozoites. Control wells with no drug and a known amoebicide (e.g., metronidazole) are included.

-

Incubation: The plates are incubated at 37°C for a defined period (e.g., 48-72 hours).

-

Viability Assessment: MTT or NBT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan formation.

-

Data Analysis: The formazan product is solubilized, and the absorbance is read using a microplate reader. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.[13]

In Vivo Efficacy Testing

Objective: To evaluate the efficacy of Diloxanide furoate in a live animal model of intestinal amoebiasis.

Animal Model: The rat model of caecal amoebiasis is particularly suitable for studying luminal amoebicides like Diloxanide furoate.[5][8]

Generalized Protocol:

-

Infection: A defined number of virulent E. histolytica trophozoites are surgically inoculated into the cecum of anesthetized weanling Wistar rats.[5]

-

Drug Administration: Treatment with Diloxanide furoate is initiated a few hours after infection. The drug is typically administered orally for a set duration (e.g., 5-7 days). A control group receives the vehicle only.

-

Evaluation of Efficacy: After the treatment period, the animals are euthanized, and the ceca are examined for the presence of amoebae and the extent of lesions. The amoebic load can be quantified by microscopy or culture.[5]

Experimental Workflow for the Development of Diloxanide Furoate.

Conclusion